3-Amino-5-chloro-4-methylbenzene-1-sulfonamide

TAAR1 agonism GPCR pharmacology structure-activity relationship

3-Amino-5-chloro-4-methylbenzene-1-sulfonamide (CAS 1036609-43-4) is a tri-substituted benzenesulfonamide featuring a primary aromatic amine at position 3, a chlorine at position 5, and a methyl group at position 4 flanking the sulfonamide moiety at position 1. Identified through a homology-model-based virtual screening campaign at the University of Genoa, the compound acts as a trace amine-associated receptor 1 (TAAR1) agonist with a sub-micromolar EC₅₀ of 410 nM at the mouse ortholog.

Molecular Formula C7H9ClN2O2S
Molecular Weight 220.68 g/mol
Cat. No. B13253817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-chloro-4-methylbenzene-1-sulfonamide
Molecular FormulaC7H9ClN2O2S
Molecular Weight220.68 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)S(=O)(=O)N)N
InChIInChI=1S/C7H9ClN2O2S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,9H2,1H3,(H2,10,11,12)
InChIKeyXUJSMABBMJLBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-chloro-4-methylbenzene-1-sulfonamide: A Selective TAAR1 Agonist Probe with Quantifiable Species Preference for Preclinical Neuropsychiatric Research Procurement


3-Amino-5-chloro-4-methylbenzene-1-sulfonamide (CAS 1036609-43-4) is a tri-substituted benzenesulfonamide featuring a primary aromatic amine at position 3, a chlorine at position 5, and a methyl group at position 4 flanking the sulfonamide moiety at position 1 . Identified through a homology-model-based virtual screening campaign at the University of Genoa, the compound acts as a trace amine-associated receptor 1 (TAAR1) agonist with a sub-micromolar EC₅₀ of 410 nM at the mouse ortholog [1]. Its molecular weight of 220.68 Da, calculated LogP of 0.878, and topological polar surface area (TPSA) of 86.18 Ų place it within favorable physicochemical space for CNS probe development . Unlike unsubstituted or singly-substituted benzenesulfonamides commonly employed as generic carbonic anhydrase inhibitors, this compound possesses a differentiated substitution pattern that confers measurable TAAR1 agonism and a defined species-selectivity fingerprint [1][2].

Why Benzenesulfonamide Class Generics Cannot Substitute for 3-Amino-5-chloro-4-methylbenzene-1-sulfonamide in TAAR1-Targeted Research


Benzenesulfonamides as a class are dominated by carbonic anhydrase (CA) inhibitors such as sulfanilamide, acetazolamide, and their derivatives; the overwhelming majority of commercially available substituted benzenesulfonamides have been optimized for CA isoform binding rather than for aminergic GPCR targets [1]. The virtual screening campaign by Cichero et al. (2014) that identified 3-amino-5-chloro-4-methylbenzene-1-sulfonamide as a TAAR1 agonist demonstrated that only a small fraction of compounds from a diverse in-house collection exhibited any TAAR1 activity, with most hits clustering in the low micromolar range [2]. Critically, a positional isomer lacking only the 3-amino substituent—4-chloro-3-methylbenzene-1-sulfonamide (CHEMBL4060464)—shows a 1.9-fold weaker potency at mouse TAAR1 (EC₅₀ = 780 nM vs. 410 nM) and a markedly different human/mouse selectivity ratio (2.3-fold vs. 7.3-fold), demonstrating that even a single functional group deletion qualitatively alters the pharmacological fingerprint [3]. Generic procurement of any substituted benzenesulfonamide without verifying the exact substitution pattern therefore risks acquiring a compound with unpredictable—or absent—TAAR1 activity and an unvalidated species-selectivity profile, rendering the reagent unsuitable for reproducible preclinical studies [2][3].

Quantitative Differentiation Evidence for 3-Amino-5-chloro-4-methylbenzene-1-sulfonamide Versus Closest Structural Analogs


1.9-Fold Superior Mouse TAAR1 Agonist Potency Versus the Des-Amino Positional Isomer

3-Amino-5-chloro-4-methylbenzene-1-sulfonamide activates mouse TAAR1 with an EC₅₀ of 410 nM, representing a 1.9-fold potency gain over its closest structural analog, 4-chloro-3-methylbenzene-1-sulfonamide (CHEMBL4060464), which lacks the 3-amino substituent and exhibits an EC₅₀ of 780 nM under identical assay conditions [1][2]. Both compounds were tested in the same laboratory using HEK293 cells expressing mouse TAAR1 with cAMP accumulation measured by BRET assay after 20 minutes of agonist exposure, enabling a direct, internally controlled comparison [1][2]. This quantitative difference demonstrates that the 3-amino group is a positive potency determinant for mTAAR1 engagement within the benzenesulfonamide chemotype [3].

TAAR1 agonism GPCR pharmacology structure-activity relationship

3.2-Fold Sharper Species Selectivity Window (Mouse vs. Human TAAR1) Compared to the Des-Amino Analog

The target compound exhibits a pronounced species preference, with a 7.3-fold higher potency at mouse TAAR1 (EC₅₀ = 410 nM) compared to human TAAR1 (EC₅₀ = 3,000 nM) [1]. This selectivity ratio is 3.2-fold larger than that of 4-chloro-3-methylbenzene-1-sulfonamide, which shows only a 2.3-fold mouse preference (mTAAR1 EC₅₀ = 780 nM; hTAAR1 EC₅₀ = 1,800 nM) [2]. Both compounds were assessed under identical HEK293 cAMP BRET assay conditions, and the data originate from the same screening campaign [3]. The larger species-selectivity gap of the target compound makes it a more discriminatory pharmacological tool for dissecting rodent versus human TAAR1 biology [3].

species selectivity TAAR1 orthologs preclinical model translation

Greater Than 24-Fold Functional Selectivity for TAAR1 Over the Closely Related TAAR5 Receptor

At mouse TAAR5, the closest phylogenetic relative to TAAR1 within the trace amine-associated receptor family, 3-amino-5-chloro-4-methylbenzene-1-sulfonamide shows no measurable agonist activity up to 10,000 nM (EC₅₀ > 10,000 nM), yielding a TAAR1/TAAR5 selectivity index exceeding 24-fold (>10,000 / 410) [1]. This selectivity profile is confirmed by the same assay platform used for TAAR1 potency determination (HEK293 cells, cAMP BRET, 20 min) and was reported alongside the primary TAAR1 data in the ChEMBL-curated dataset [1][2]. Other benzenesulfonamide chemotypes from the same virtual screening campaign, such as CHEMBL3628707, also display TAAR5 inactivity (EC₅₀ > 10,000 nM) but with substantially weaker mTAAR1 potency (EC₅₀ = 2,380 nM), resulting in a compressed selectivity window of only ~4.2-fold [3].

TAAR subtype selectivity olfactory receptor GPCR selectivity profiling

Balanced LogP of 0.878 and Moderate TPSA of 86.18 Ų Distinguish the Compound from More Lipophilic or More Polar Benzenesulfonamide Analogs

The target compound possesses a calculated LogP of 0.878 and a TPSA of 86.18 Ų, as reported in its commercial analytical datasheet . In contrast, the des-chloro analog 3-amino-4-methylbenzenesulfonamide (CAS 6274-28-8) exhibits a significantly lower LogP of -0.12, increasing aqueous solubility at the expense of passive membrane permeability . On the other hand, the des-amino analog 4-chloro-3-methylbenzene-1-sulfonamide (MW 205.66, lacking the polar NH₂) is predicted to be more lipophilic [1]. The target compound's balanced LogP of approximately 0.88, combined with a TPSA below 90 Ų and only 2 hydrogen bond donors, places it within the favorable CNS multiparameter optimization (MPO) space where both solubility and blood-brain barrier permeability are achievable [2].

physicochemical properties CNS drug-likeness solubility-permeability balance

The 3-Amino Substituent Enables Derivatization Chemistry That Is Absent in the Des-Amino Comparator, Expanding the Compound's Utility as a Synthetic Intermediate

The primary aromatic amine at position 3 of 3-amino-5-chloro-4-methylbenzene-1-sulfonamide provides a versatile synthetic handle for amide coupling, sulfonylation, diazotization, and reductive amination reactions, enabling the generation of focused compound libraries for SAR exploration . The closest structural comparator, 4-chloro-3-methylbenzene-1-sulfonamide (CHEMBL4060464), lacks this amino group and therefore cannot undergo these transformations without de novo functionalization of the aromatic ring [1]. Within the benzenesulfonamide class, the presence of a free aromatic amine ortho to the methyl and sulfonamide groups creates a unique vector for conjugation chemistry, as demonstrated by the existence of N-substituted derivatives of this scaffold in commercial and patent literature, including N-aryl and N-alkyl variants accessed via the 3-amino handle . The commercial availability at ≥95% purity further supports its use as a reliable building block for medicinal chemistry campaigns .

synthetic chemistry derivatization handle chemical biology probe design

Procurement-Relevant Application Scenarios for 3-Amino-5-chloro-4-methylbenzene-1-sulfonamide


Preclinical Rodent Model Studies of TAAR1-Mediated Neuropsychiatric Pharmacology Requiring a Mouse-Preferring Agonist Probe

Investigators using mouse models of schizophrenia, substance use disorder, or attention deficit hyperactivity disorder (ADHD) can employ 3-amino-5-chloro-4-methylbenzene-1-sulfonamide as a tool compound with a defined 7.3-fold mouse-over-human TAAR1 potency preference (mTAAR1 EC₅₀ = 410 nM vs. hTAAR1 EC₅₀ = 3,000 nM) [1]. This species-selectivity profile, established in the Cichero et al. (2014) virtual screening study using identical cAMP BRET assays in HEK293 cells for both orthologs, enables researchers to dose the compound in mice at concentrations that robustly engage mTAAR1 while maintaining a meaningful window for cross-species translational comparison [1][2]. The >24-fold selectivity over TAAR5 (mTAAR5 EC₅₀ > 10,000 nM) further ensures that observed in vivo effects are attributable to TAAR1 rather than to off-target TAAR5 activation [1].

Structure-Activity Relationship (SAR) Campaigns Exploring the Benzenesulfonamide TAAR1 Pharmacophore via 3-Amino Derivatization

Medicinal chemistry programs targeting TAAR1 can utilize the free 3-amino group of 3-amino-5-chloro-4-methylbenzene-1-sulfonamide as a diversification point for parallel synthesis of amide, sulfonamide, urea, and N-alkyl libraries . The baseline mTAAR1 EC₅₀ of 410 nM provides a measurable starting potency against which N-substituted analogs can be benchmarked [1]. The compound's balanced physicochemical profile (LogP = 0.878, TPSA = 86.18 Ų) leaves room for modest lipophilicity increases upon derivatization without exceeding CNS drug-like property thresholds, making it an attractive core scaffold for hit-to-lead optimization .

Comparative TAAR Subtype Selectivity Profiling Using a Benzenesulfonamide with Quantified TAAR1/TAAR5 Discrimination

The trace amine-associated receptor family comprises nine members in mouse (TAAR1–TAAR9), many of which remain poorly characterized. 3-Amino-5-chloro-4-methylbenzene-1-sulfonamide offers a rare combination of sub-micromolar TAAR1 potency (EC₅₀ = 410 nM) and a fully characterized inactivity at TAAR5 (EC₅₀ > 10,000 nM, >24-fold window) from the same assay platform [1]. This profile enables its use as a TAAR1-selective pharmacological tool in head-to-head comparisons with pan-TAAR agonists, facilitating the deconvolution of TAAR1-specific versus TAAR5-mediated signaling events in tissues where both receptors are co-expressed [1][2].

Benchmarking Novel TAAR1 Agonist Chemotypes Against a Structurally Characterized Benzenesulfonamide Reference Compound

As pharmaceutical interest in TAAR1 agonists intensifies—exemplified by the clinical-stage candidate ulotaront (SEP-363856)—there is a growing need for well-characterized reference compounds representing diverse chemotypes [2]. 3-Amino-5-chloro-4-methylbenzene-1-sulfonamide, with its publicly available mTAAR1, hTAAR1, and mTAAR5 EC₅₀ values all determined under uniform assay conditions, serves as a reproducible benzenesulfonamide-class reference agonist for benchmarking novel TAAR1 ligands in functional cAMP assays [1][2]. Its commercial availability at ≥95% purity from multiple vendors ensures batch-to-batch consistency across laboratories .

Quote Request

Request a Quote for 3-Amino-5-chloro-4-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.